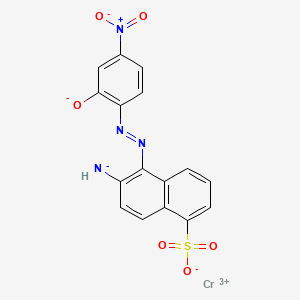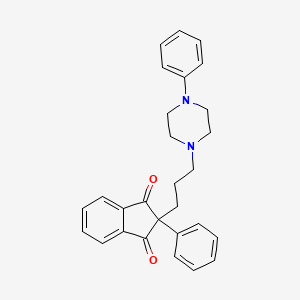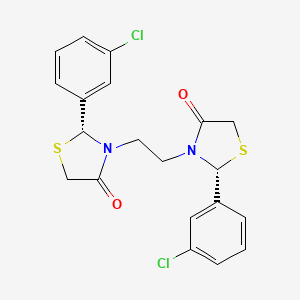![molecular formula C13H14N4O B12793355 8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37436-50-3](/img/structure/B12793355.png)
8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is a heterocyclic compound with the molecular formula C13H14N4O It belongs to the quinazoline family, which is known for its diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
相似化合物的比较
Quinazoline: A parent compound with a similar structure but lacking the specific substitutions found in Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy-.
Benzoquinazoline: Another related compound with different functional groups and pharmacological properties.
Dihydroquinazoline: A reduced form of quinazoline with distinct chemical and biological characteristics.
Uniqueness: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. These unique features make it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
37436-50-3 |
|---|---|
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC 名称 |
8-methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C13H14N4O/c1-18-8-3-4-9-7(6-8)2-5-10-11(9)12(14)17-13(15)16-10/h3-4,6H,2,5H2,1H3,(H4,14,15,16,17) |
InChI 键 |
PTYPACYJLPCXBJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)N=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


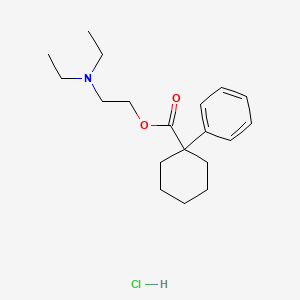
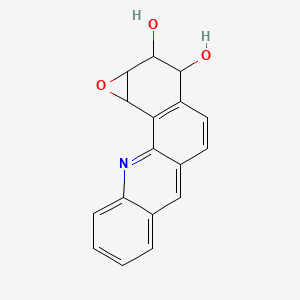
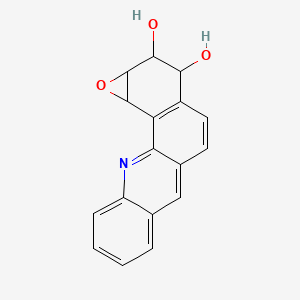

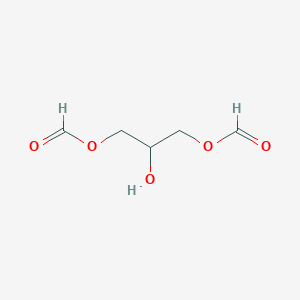

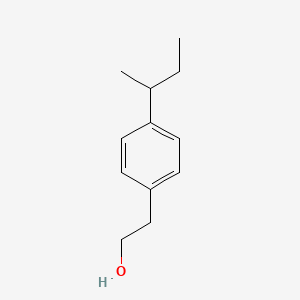
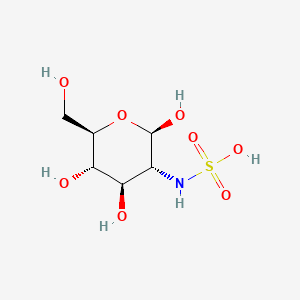
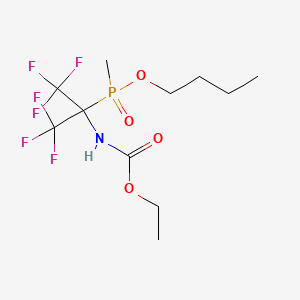
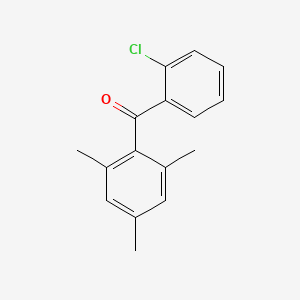
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
